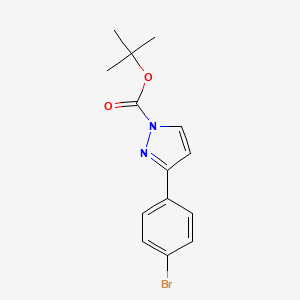

Tert-butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Novel Synthesis Routes : A novel and efficient synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed. This synthesis features a selective Sandmeyer reaction and enables versatile production of these compounds (Bobko, Kaura, Evans, & Su, 2012).

- Molecular Structure and Spectral Analysis : The synthesis and structural characterization of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine (BPTBMPA) crystal have been explored. This research includes detailed spectroscopic characterization and density functional theory calculations, revealing insights into the molecule's stability and nonlinear optical properties (Tamer et al., 2016).

- Multigram Scale Synthesis : A method has been developed for the multigram scale synthesis of fluorinated pyrazole-4-carboxylic acids, demonstrating the compound's utility in large-scale applications (Iminov et al., 2015).

Application in Material Science

- Structural Applications in Material Science : Studies have shown the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in biologically active compounds like crizotinib. This highlights the potential application of such compounds in the field of material science (Kong et al., 2016).

Supramolecular Chemistry

- Hydrogen-Bonded Supramolecular Structures : Research into 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles has revealed unexpected isomorphisms and hydrogen-bonded supramolecular structures, which can be of interest in the study of molecular interactions and crystal engineering (Castillo, Abonía, Cobo, & Glidewell, 2009).

Mecanismo De Acción

Target of Action

Similar compounds have been used as intermediates in the synthesis of drugs like niraparib , a poly (ADP-ribose) polymerase (PARP) inhibitor . PARP is a family of proteins involved in cellular processes such as DNA repair and programmed cell death .

Mode of Action

If it acts similarly to niraparib, it may inhibit the parp enzyme, preventing the repair of dna damage in cancer cells and leading to their death .

Biochemical Pathways

If it acts similarly to niraparib, it may be involved in the dna damage response pathway .

Pharmacokinetics

Similar compounds have been shown to have a predicted boiling point of 3985±420 °C and a predicted density of 1283±006 g/cm3 .

Result of Action

If it acts similarly to niraparib, it may lead to the accumulation of dna damage in cancer cells, resulting in cell death .

Action Environment

Similar compounds have been shown to be stable under refrigeration (2-8°c) .

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl 3-(4-bromophenyl)pyrazole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-9-8-12(16-17)10-4-6-11(15)7-5-10/h4-9H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHWVLXKXGZHBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC(=N1)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682044 |

Source

|

| Record name | tert-Butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199773-38-0 |

Source

|

| Record name | tert-Butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B598859.png)

![11-[4-(4-Fluorophenoxy)phenyl]undecanoic acid](/img/structure/B598867.png)

![5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598871.png)

![8-Oxo-4-aza-tricyclo[5.2.1.02,6]decane-4-carboxylic acid tert-butyl ester](/img/structure/B598876.png)

![1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B598878.png)